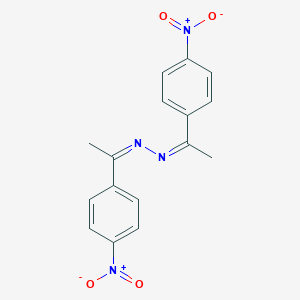![molecular formula C17H20FNO2 B274391 N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine, also known as FBEA, is a chemical compound that has been recently developed for scientific research purposes. FBEA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor has been implicated in various physiological and behavioral processes, including the regulation of mood, reward, and locomotor activity.
Mécanisme D'action
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Upon binding of this compound to the TAAR1 receptor, a signaling cascade is initiated that leads to the activation of various downstream effectors, such as adenylyl cyclase and protein kinase A. The activation of these effectors ultimately leads to the modulation of various physiological and behavioral processes, such as mood, reward, and locomotor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and other monoamines in the brain, which are neurotransmitters that are involved in the regulation of mood, reward, and locomotor activity. This compound has also been shown to modulate the activity of various ion channels and transporters in the brain, which may contribute to its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has several advantages for lab experiments, particularly in the field of neuroscience. It has high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments as well. It has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
Orientations Futures
There are several future directions for research on N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine. One potential direction is to investigate the role of TAAR1 in various neuropsychiatric disorders, such as schizophrenia and addiction. This compound may serve as a valuable tool for understanding the underlying mechanisms of these disorders and developing new therapeutic strategies. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its translational potential. Finally, the development of new TAAR1 agonists with improved solubility and selectivity may further advance research in this field.
Méthodes De Synthèse
The synthesis of N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a base to yield the desired ether intermediate. The final step involves the reductive amination of the ether intermediate with methylamine to yield this compound.
Applications De Recherche Scientifique
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has been primarily developed for scientific research purposes, particularly in the field of neuroscience. It has been shown to have high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound has been used to investigate the role of TAAR1 in various processes, such as reward, locomotor activity, and anxiety-like behavior. It has also been studied as a potential therapeutic target for various neuropsychiatric disorders, such as schizophrenia and addiction.
Propriétés
Formule moléculaire |
C17H20FNO2 |
|---|---|
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
1-[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-20-16-10-6-8-13(11-19-2)17(16)21-12-14-7-4-5-9-15(14)18/h4-10,19H,3,11-12H2,1-2H3 |
Clé InChI |
HIRKDTRYKSTYNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)